Computed Lipophilicity (XLogP3) and Hydrogen Bond Acceptor Count: Difluoromethyl vs. Methyl and Unsubstituted Isoxazole Analogs
The target compound 1-[5-(difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one exhibits a computed XLogP3 of 1.0 and five hydrogen bond acceptor sites, compared to its closest non-fluorinated analog 1-(5-methylisoxazol-3-yl)ethanone (XLogP3 0.8, HBA 3) and the unsubstituted 1-(isoxazol-3-yl)ethanone (XLogP3 0.4, HBA 3) [1]. The +0.2 logP increase over the methyl analog and +0.6 over the unsubstituted analog, combined with two additional hydrogen bond acceptor atoms from the CHF2 fluorine atoms, provide measurably distinct physicochemical properties that influence membrane permeability and target binding [2]. The CHF2 group also introduces a dipole moment alteration and potential for stereoelectronic effects not present in -CH3 or -H substituted analogs [2]. Note: This is a Class-level inference based on well-established SAR principles of CHF2 bioisosterism; no direct comparative biological assay data for this specific compound versus the named comparators was identified in the published literature. [2]
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen bond acceptor count (HBA) |
|---|---|
| Target Compound Data | XLogP3 = 1.0; HBA = 5; MW = 161.11 g/mol; Rotatable bonds = 2; TPSA = 43.1 Ų |
| Comparator Or Baseline | 1-(5-Methylisoxazol-3-yl)ethanone: XLogP3 = 0.8, HBA = 3, MW = 125.13, Rot. bonds = 1; 1-(Isoxazol-3-yl)ethanone: XLogP3 = 0.4, HBA = 3, MW = 111.10, Rot. bonds = 1 |
| Quantified Difference | ΔXLogP3 = +0.2 (vs. methyl) / +0.6 (vs. unsubstituted); ΔHBA = +2 (vs. both comparators); ΔMW = +36.0 / +50.0 g/mol |
| Conditions | PubChem computed properties (XLogP3 3.0 algorithm); no experimental logP or logD data available for the target compound |
Why This Matters
Procurement decisions based on building block selection for lead optimization must account for these physicochemical differences because they directly translate to altered ADME profiles in derived compounds; substituting a CHF2-isoxazole with a CH3-isoxazole building block yields molecules with systematically lower lipophilicity and fewer H-bond acceptors, requiring de novo SAR exploration.
- [1] PubChem Compound Summaries: CID 132353700 (target), CID 11147714 (5-methyl analog), CID 21349800 (unsubstituted analog). National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Khutorianskyi, A.; Chalyk, B. A.; Borysko, P. O.; Kondratiuk, A.; Mykhailiuk, P. K. Difluoromethyl Nitrile Oxide (CF2HCNO): A Neglected Chemical Reagent. Eur. J. Org. Chem. 2017, 2017 (27), 3935–3940. DOI: 10.1002/ejoc.201700764 View Source
